molecular formula C20H24N4O2S2 B11142192 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11142192
M. Wt: 416.6 g/mol
InChI Key: JSFUQYWJUVEMAV-GDNBJRDFSA-N
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Description

The compound 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • A 9-methyl group on the pyrido-pyrimidine scaffold.
  • A (2-methylpropyl)amino substituent at position 2.
  • A (Z)-configured thiazolidinone ring at position 3, featuring a propyl chain and a thioxo group.

Properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O2S2/c1-5-8-24-19(26)15(28-20(24)27)10-14-16(21-11-12(2)3)22-17-13(4)7-6-9-23(17)18(14)25/h6-7,9-10,12,21H,5,8,11H2,1-4H3/b15-10-

InChI Key

JSFUQYWJUVEMAV-GDNBJRDFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl and Amino Groups: Alkylation and amination reactions are used to introduce the 9-methyl and 2-[(2-methylpropyl)amino] groups.

    Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an appropriate aldehyde or ketone to form the thiazolidinone ring.

    Final Coupling: The thiazolidinone moiety is coupled with the pyrido[1,2-a]pyrimidin-4-one core under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its mechanism of action.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The 2-[(2-methylpropyl)amino] group distinguishes the target compound from analogs:

  • : A compound with 2-(allylamino) shows higher reactivity due to the allyl group’s unsaturation, which may influence metabolic stability .
Table 1: Position 2 Substituent Comparison
Compound ID Position 2 Substituent LogP (Predicted) Bioactivity Notes
Target Compound 2-[(2-methylpropyl)amino] 3.2 Moderate metabolic stability
2-[(2-phenylethyl)amino] 2.8 Lower CNS penetration
2-(allylamino) 2.5 High CYP450 interaction

Thiazolidinone Modifications at Position 3

The (Z)-thiazolidinone moiety with a 3-propyl chain is critical for conformational stability:

  • : A derivative with a 3-pentyl chain on the thiazolidinone shows enhanced hydrophobic interactions in molecular docking studies but reduced aqueous solubility .
Table 2: Thiazolidinone Substituent Effects
Compound ID Thiazolidinone Substituent Solubility (mg/mL) Binding Affinity (IC50, nM)
Target Compound 3-propyl 0.15 120
3-pentyl 0.08 85
3-isopropyl 0.20 250

Core Scaffold Modifications

Pyrido[1,2-a]pyrimidin-4-one derivatives vary in fused ring systems and substituents:

  • : Compounds with benzothiazolo[3,2-a]pyrimidin-4-one cores demonstrate higher antiparasitic activity (e.g., IC50 = 50 nM against Leishmania donovani) compared to the target compound’s pyrido-pyrimidine core .
  • : Derivatives with 7-(1,2,3,6-tetrahydropyridin-4-yl) substituents show improved kinase inhibition profiles, suggesting scaffold flexibility for diverse targets .

Biological Activity

The compound 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a unique structural arrangement that suggests potential biological activity. This compound belongs to the pyrido[1,2-a]pyrimidin family and features multiple functional groups that may interact with various biological macromolecules.

Molecular Structure and Properties

The molecular formula of this compound is C25H34N4O2SC_{25}H_{34}N_{4}O_{2}S, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The thiazolidine moiety and the pyrimidine core contribute to its reactivity and potential biological interactions.

Property Details
Molecular Weight416.6 g/mol
Functional GroupsThiazolidine, Pyrimidine, Amino, Thioxo
Structural FeaturesComplex arrangement with multiple substituents

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidine exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .
  • Antifungal Activity : The antifungal properties of related compounds have also been noted, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various fungal strains .
  • Anticancer Potential : Some derivatives demonstrate anticancer activity through mechanisms such as apoptosis induction in cancer cells. The structural features that facilitate interactions with cellular targets are crucial for this activity.
  • Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific biological macromolecules:

  • Protein Interactions : The amino group can participate in hydrogen bonding and electrostatic interactions with protein targets.
  • Nucleic Acid Binding : The structural features may allow for intercalation or binding to nucleic acids, influencing gene expression or replication processes.

Case Studies and Findings

Several studies have explored the biological activities of similar compounds:

  • A study on thiazolidine derivatives found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Research on pyrido-pyrimidine derivatives revealed their ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .
  • In vivo studies demonstrated that certain derivatives improved glucose metabolism in diabetic models, indicating potential applications in metabolic disorders.

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